3-(2-Phenylethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16365065
Molecular Formula: C21H16N2OS2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N2OS2 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | (5Z)-3-(2-phenylethyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H16N2OS2/c24-20-18(14-17-9-4-8-16-10-5-12-22-19(16)17)26-21(25)23(20)13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2/b18-14- |
| Standard InChI Key | YNYXEPODPRAEMR-JXAWBTAJSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₂₁H₁₆N₂OS₂, with a molar mass of 376.5 g/mol. Its IUPAC name, (5Z)-3-(2-phenylethyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects the Z-configuration of the quinolinylmethylene substituent at position 5 and the thioxo group at position 2. Key structural components include:
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A thiazolidin-4-one core with a sulfur atom at position 1 and a carbonyl group at position 4.
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A 2-phenylethyl moiety at position 3, enhancing lipophilicity.
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An 8-quinolylmethylene group at position 5, contributing π-π stacking interactions for target binding.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₆N₂OS₂ |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | (5Z)-3-(2-phenylethyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |
| PubChem CID | 16417850 |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis typically involves multi-step condensation reactions between thiazolidinone precursors and aldehydes under basic conditions . A common route includes:
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Formation of the thiazolidinone core: Reacting 2-phenylethylamine with thioglycolic acid to yield 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one.
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Aldol condensation: Introducing the 8-quinolinecarbaldehyde via Knoevenagel condensation, facilitated by bases like piperidine or ammonium acetate, to form the final product .
Optimization and Catalysis
Recent advancements emphasize green chemistry approaches:
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Ultrasound-assisted synthesis: Reduces reaction time from hours to minutes while improving yields (e.g., 82–92% with DSDABCOC catalyst) .
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Solvent-free conditions: Employing Bi(SCH₂COOH)₃ as a catalyst enhances atom economy and reduces waste .
Table 2: Representative Synthetic Routes
| Route | Conditions | Yield (%) | Key Catalyst |
|---|---|---|---|
| 1 | Solvent-free, 70°C | 75–85 | Bi(SCH₂COOH)₃ |
| 2 | Ethanol reflux | 80–90 | DMAD |
| 3 | PPG, 110°C | 83 | Polypropylene glycol |
| 4 | Ultrasound, DSDABCOC | 82–92 | DSDABCOC |
Spectral Characterization
Infrared Spectroscopy
The IR spectrum reveals:
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ν(C=O): 1680–1700 cm⁻¹ (thiazolidinone carbonyl).
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ν(C=S): 1250–1270 cm⁻¹ (thioxo group).
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ν(C=N): 1600–1620 cm⁻¹ (quinoline imine).
Nuclear Magnetic Resonance
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¹H NMR (DMSO-d₆):
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δ 8.90–8.95 (d, 1H, quinoline H-2).
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δ 7.20–7.80 (m, 11H, aromatic protons).
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δ 4.30–4.50 (t, 2H, -CH₂- of phenylethyl).
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¹³C NMR:
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δ 192.5 (C=O), 178.3 (C=S), 145.2 (C=N).
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Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies suggest broad-spectrum antimicrobial effects:
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MIC values: 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Biofilm disruption: Interference with quorum-sensing pathways (e.g., lasR suppression) .
Therapeutic Applications and Future Directions
Drug Development
The compound’s dual kinase-inhibitory and cytotoxic profiles position it as a candidate for:
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Combination therapies: Synergy with doxorubicin in multidrug-resistant cancers .
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Targeted delivery: Nanoparticle encapsulation to enhance bioavailability .
Challenges and Innovations
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